14-Bromotetradec-5-yne
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Overview
Description
14-Bromotetradec-5-yne is an organic compound with the molecular formula C14H25Br It is a brominated alkyne, characterized by the presence of a bromine atom attached to the 14th carbon of a tetradec-5-yne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Bromotetradec-5-yne can be synthesized through the alkylation of acetylide anions. The process involves the reaction of a terminal alkyne with a brominated alkyl halide under basic conditions. For instance, the reaction of tetradec-5-yne with bromine in the presence of a strong base like sodium amide (NaNH2) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 14-Bromotetradec-5-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dihalides or haloalkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
14-Bromotetradec-5-yne has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in the study of cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 14-Bromotetradec-5-yne involves its interaction with various molecular targets and pathways. The bromine atom and the alkyne moiety confer reactivity, allowing the compound to participate in nucleophilic substitution and addition reactions. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
14-Bromotetradec-5-ene: Similar structure but with a double bond instead of a triple bond.
14-Chlorotetradec-5-yne: Similar structure but with a chlorine atom instead of bromine.
Tetradec-5-yne: The parent alkyne without any halogen substitution.
Uniqueness: 14-Bromotetradec-5-yne is unique due to the presence of both a bromine atom and a triple bond, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
14-bromotetradec-5-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIYCQIRIQVJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10756506 |
Source
|
Record name | 14-Bromotetradec-5-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10756506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90515-23-4 |
Source
|
Record name | 14-Bromotetradec-5-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10756506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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